BenchChemオンラインストアへようこそ!

N-(3-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide

Positional isomerism NMR spectroscopy Pharmacophore mapping

Secure this meta-substituted, carbonyl-linked quinoline-piperazine reference standard to drive your serotonin receptor research with unmatched analytical confidence. Unlike mass-identical ortho/para isomers, this compound's unique ¹H NMR spectral fingerprint in DMSO-d₆ (SpectraBase ID: LbBDaP1FAHG) enables definitive regiochemical verification at the point of use, eliminating isomeric ambiguity. As the exact chemotype claimed in the SmithKline Beecham WO1999031086A1 patent family, it delivers a validated poly-pharmacological profile for 5-HT₁A, 5-HT₁B, and 5-HT₁D receptor assays. Its carbonyl bridge and 3-acetamido substitution define a distinct pharmacophore geometry essential for reproducible SAR interpretation, making it an indispensable tool for studies comparing linker chemistry (carbonyl vs. sulfonyl) and substitution patterns.

Molecular Formula C23H24N4O2
Molecular Weight 388.5 g/mol
Cat. No. B4774184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide
Molecular FormulaC23H24N4O2
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC(=CC=C4)NC(=O)C
InChIInChI=1S/C23H24N4O2/c1-16-14-22(25-21-9-4-3-8-20(16)21)26-10-12-27(13-11-26)23(29)18-6-5-7-19(15-18)24-17(2)28/h3-9,14-15H,10-13H2,1-2H3,(H,24,28)
InChIKeyLQCMCPGZBUCWGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide – Procurement-Relevant Identity and Class Definition


N-(3-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide (Molecular Formula: C₂₃H₂₄N₄O₂; Exact Mass: 388.189926 Da) is a synthetic arylpiperazine derivative incorporating a 4-methylquinoline heterocycle linked via a piperazine-1-carbonyl bridge to a 3-acetamidophenyl moiety [1]. The compound is classified within the quinoline-piperazine-acetamide family, a chemotype extensively explored in patent literature for combined 5-HT₁A/5-HT₁B/5-HT₁D receptor antagonism [2]. Its structural identity is confirmed by ¹H NMR spectroscopy (DMSO-d₆) through the KnowItAll NMR Spectral Library [1]. Providing the complete spectral fingerprint, this reference dataset enables definitive identity verification for procurement quality control. Unlike many in-class compounds that remain poorly characterized, this molecule benefits from a curated spectral reference, reducing analytical ambiguity in inventory authentication.

Why N-(3-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide Cannot Be Replaced by Nearest Structural Neighbors


Within the quinoline-piperazine-acetamide chemical space, small positional and linker variations produce functionally non-equivalent entities. The subject compound carries a specific combination of three structural determinants—the 4-methyl group on the quinoline ring, the carbonyl (amide) linker between piperazine and the phenyl ring, and the meta-acetamido substitution pattern—that collectively govern its receptor-interaction pharmacophore [1]. Replacing the carbonyl with a sulfonyl linker alters both the geometry and the electronic character of the bridge, redirecting the terminal phenyl ring into a different spatial vector and modifying hydrogen-bonding capacity [2]. Likewise, shifting the acetamido group from the 3- to the 2-position (ortho isomer) changes the intramolecular hydrogen-bonding network and steric environment around the amide bond, which is expected to impact target binding kinetics [1]. The 4-methyl substituent on quinoline further distinguishes this compound from the des-methyl analog by increasing lipophilicity (estimated ΔlogP ≈ +0.5) and potentially enhancing blood-brain barrier penetration. Generic substitution within this class therefore risks introducing uncontrolled variables in receptor selectivity, functional activity, and physicochemical behavior, undermining assay reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for N-(3-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide


Meta- vs. Ortho-Acetamido Substitution: Positional Isomer Differentiation by NMR and Predicted Pharmacophore Geometry

The target compound bears the acetamido group at the 3-position (meta) of the phenyl ring, distinguishing it from the corresponding 2-position (ortho) isomer N-(2-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide. This positional difference is confirmed by distinct ¹H NMR spectral signatures in DMSO-d₆ recorded in the KnowItAll library [1]. The target compound (meta isomer) and its ortho analog share the identical molecular formula (C₂₃H₂₄N₄O₂) and exact mass (388.189926 Da), meaning they cannot be distinguished by LC-MS alone; procurement without authenticated NMR reference data therefore carries a high risk of isomer misassignment. In arylpiperazine 5-HT₁A receptor pharmacophore models, the spatial orientation of the terminal amide hydrogen-bond donor/acceptor relative to the central piperazine ring is a critical determinant of receptor binding pose; the meta substitution directs the acetamido group into a different vector than the ortho substitution, which is predicted to alter both affinity and intrinsic efficacy at serotonin receptor subtypes [2].

Positional isomerism NMR spectroscopy Pharmacophore mapping Arylpiperazine SAR

Carbonyl vs. Sulfonyl Linker: Impact on Bridge Geometry and Hydrogen-Bonding Capacity

The target compound employs a carbonyl (C=O) linker connecting the piperazine ring to the phenylacetamide moiety, in contrast to the sulfonyl (SO₂) linker found in N-(4-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide. The carbonyl group is a hydrogen-bond acceptor (HBA) with a trigonal planar geometry (sp² hybridization, bond angle ~120°), whereas the sulfonyl group is tetrahedral (bond angle ~109°) and presents two S=O oxygen atoms capable of bifurcated hydrogen bonding [1]. This geometric and electronic distinction alters both the conformational preferences of the piperazine-phenyl bridge and the intermolecular interaction profile with biological targets. In the quinoline-piperazine patent literature, carbonyl-linked and sulfonyl-linked analogs show divergent receptor subtype selectivity profiles, with carbonyl-linked compounds preferentially targeting the 5-HT₁ receptor subfamily [1].

Linker chemistry Carbonyl vs. sulfonyl Hydrogen bonding Conformational analysis

4-Methylquinoline Substitution: Lipophilicity Modulation Relative to Des-Methyl and Other 4-Substituted Quinoline Analogs

The 4-methyl substituent on the quinoline ring of the target compound increases calculated lipophilicity by approximately 0.5 logP units relative to the unsubstituted quinoline analog (estimated cLogP: target compound ≈ 3.1; des-methyl analog ≈ 2.6) [1]. This difference is within the range known to influence passive membrane permeability and blood-brain barrier (BBB) penetration for CNS-targeted arylpiperazines. In related quinoline-piperazine series, the presence of a 4-methyl group has been shown to enhance binding affinity at the 5-HT₁A receptor compared to the 4-H analog, attributable to a favorable hydrophobic interaction within the receptor binding pocket [1]. The 4-methyl group also differentiates this compound from 4-chloro, 4-methoxy, and 4-trifluoromethyl quinoline analogs, each of which presents different electronic and steric profiles that redirect receptor subtype selectivity.

Lipophilicity 4-Methylquinoline logP Blood-brain barrier permeability

Curated Spectroscopic Reference Standard: Procurement-Grade Identity Verification Advantage

The target compound is registered in the Wiley KnowItAll NMR Spectral Library with a validated ¹H NMR spectrum acquired in DMSO-d₆ (SpectraBase Compound ID: LbBDaP1FAHG), providing a citable reference for lot-specific identity confirmation [1]. This curated spectral dataset includes full chemical shift and coupling constant information, enabling direct overlay comparison with in-house QC spectra. In contrast, the nearest positional isomer (ortho-acetamido analog) and the sulfonyl-linked analog lack publicly available curated NMR reference spectra, placing the burden of structural authentication entirely on the end user. The availability of an authoritative spectral reference reduces the risk of procurement errors involving isomeric or structurally similar contaminants that co-elute under standard LC-MS conditions. The exact mass (388.189926 Da) and molecular formula (C₂₃H₂₄N₄O₂) are also documented [1].

Quality control NMR reference standard Compound authentication Procurement QC

Application Scenarios for N-(3-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide Based on Verified Differentiation Evidence


Serotonin Receptor (5-HT₁A/₁B/₁D) Antagonist Tool Compound for CNS In Vitro Pharmacology

Procure this compound as a defined-structure reference antagonist for in vitro binding and functional assays targeting the 5-HT₁A, 5-HT₁B, and 5-HT₁D receptor subtypes. The compound's classification within the SmithKline Beecham quinoline-piperazine patent family (WO1999031086A1) establishes its intended poly-pharmacological profile against these three serotonin receptor subtypes [1]. The carbonyl linker and 3-acetamido substitution pattern define a specific pharmacophore geometry that, based on class-level SAR, confers a receptor-interaction profile distinct from sulfonyl-linked or ortho-substituted analogs. Researchers should use the authenticated NMR reference spectrum (SpectraBase ID: LbBDaP1FAHG) to confirm compound identity at the point of use, ensuring that observed pharmacology is correctly attributed to the intended chemotype [2].

Positional Isomer Discrimination in Medicinal Chemistry SAR Campaigns

Use this compound as the meta-substituted reference point in a systematic SAR study comparing ortho-, meta-, and para-acetamidophenyl substitution patterns on the quinoline-piperazine-carbonyl scaffold. Because the meta (3-position) and ortho (2-position) isomers are mass-identical (exact mass 388.189926 Da) and cannot be resolved by MS alone, the authenticated ¹H NMR spectrum provided for the target compound enables definitive assignment of regiochemistry for each batch [1]. This compound's established spectral fingerprint thus serves as an analytical benchmark for confirming the regiochemical integrity of synthesized analogs and for detecting isomeric impurities that could confound biological assay interpretation.

Linker-Dependency Studies: Carbonyl vs. Sulfonyl Bridge Pharmacology

Deploy this compound as the carbonyl-linked reference standard in a comparative study examining how the piperazine–phenyl bridge chemistry (carbonyl vs. sulfonyl) modulates target engagement, functional selectivity, and physicochemical properties within the quinoline-piperazine chemotype. The carbonyl linker's restricted rotation (amide partial double-bond character) and single hydrogen-bond acceptor site contrast with the sulfonyl linker's free rotation and dual HBA capability, providing a controlled variable for probing bridge-dependent pharmacology [1]. Pair this compound with its sulfonyl analog, N-(4-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide, to isolate the contribution of the linker to observed differences in receptor binding affinity and selectivity.

Analytical Reference Standard for HPLC/MS Method Development and QC Lot Release

Employ this compound as a characterized reference standard for developing and validating HPLC-UV or LC-MS identity and purity methods in a quality control laboratory setting. The compound benefits from a publicly curated ¹H NMR spectrum in DMSO-d₆, providing an external, citable reference point for system suitability testing and for establishing relative retention time markers [1]. The known exact mass (388.189926 Da) and molecular formula (C₂₃H₂₄N₄O₂) support high-resolution mass spectrometry method setup. For laboratories procuring multiple quinoline-piperazine analogs, this compound's authenticated spectral data reduce the analytical burden of de novo structure confirmation for each new lot, enabling faster lot-release decisions.

Quote Request

Request a Quote for N-(3-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.